4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride
Overview
Description
“4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C14H18Cl2N2S . It is a derivative of thiazole, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Anti-Arrhythmic Activity
Compounds related to 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride have been studied for their anti-arrhythmic activity. A study by Abdel‐Aziz et al. (2009) synthesized 1,3-thiazole derivatives and found significant anti-arrhythmic activity in some of the newly synthesized compounds (Abdel‐Aziz, H., Abdel-Wahab, B. F., El-Sharief, M., & Abdulla, M. M., 2009).
Inhibition of Na+/K(+)-ATPase and Ras Oncogene Activity
Lefranc et al. (2013) assessed the growth inhibitory activity of thiazoles on various human cancer cell lines. They discovered that certain compounds, including 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, exhibited significant inhibition of Na+/K(+)-ATPase and Ras oncogene activity, which are relevant for cancer therapy (Lefranc, F., Xu, Z., Burth, P., et al., 2013).
Antibacterial Activity
Research by Merugu et al. (2010) on piperidine-containing pyrimidine imines and thiazolidinones, which are structurally related to 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride, demonstrated notable antibacterial activity. This highlights potential applications in combating bacterial infections (Merugu, R. C., Ramesh, D., & Sreenivasulu, B., 2010).
Antituberculosis Activity
A study by Jeankumar et al. (2013) focused on thiazole-aminopiperidine hybrid analogues, which showed significant antituberculosis activity. This suggests potential uses in developing new treatments for tuberculosis (Jeankumar, V. U., Renuka, J., Santosh, P., et al., 2013).
Anticancer Evaluation
Turov (2020) investigated polyfunctional substituted 1,3-thiazoles for their anticancer activity. Certain compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed promising results against various cancer cell lines (Turov, K., 2020).
Antimicrobial Agents
Venkatesan and Maruthavanan (2012) synthesized new thiazolyl chalcones and their derivatives, demonstrating potent antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Venkatesan, P., & Maruthavanan, T., 2012).
Insecticidal Activity
Ding et al. (2019) designed and synthesized new piperdine thiazole compounds with significant insecticidal activities, suggesting potential use in pest control (Ding, C., Pan, Y., Yin, X., et al., 2019).
properties
IUPAC Name |
4-phenyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVVECHUDKEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride |
Synthesis routes and methods
Procedure details
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